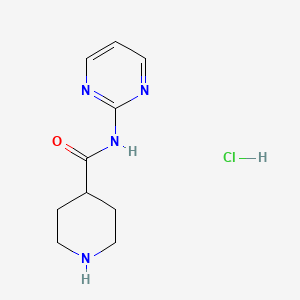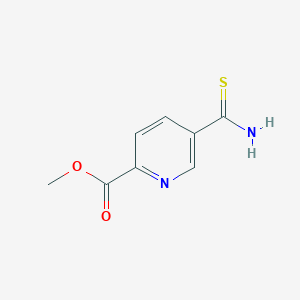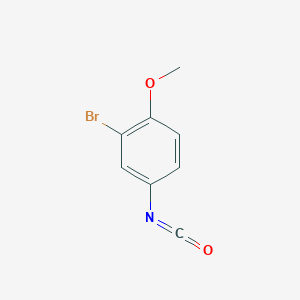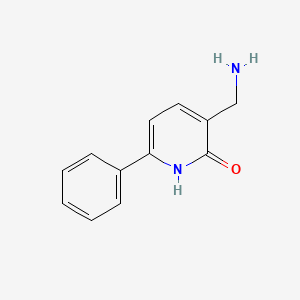
8-(2-chloroacetamido)naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-chloroacetamido)naphthalene-1-carboxylic acid is a versatile chemical compound with a unique molecular structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound boasts a molecular weight of 263.7 g/mol and a purity of at least 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid typically involves the reaction of naphthalene-1-carboxylic acid with 2-chloroacetamide under specific reaction conditions. The process may require the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure consistency and high yield. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
8-(2-chloroacetamido)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted naphthalene derivatives.
Scientific Research Applications
8-(2-chloroacetamido)naphthalene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-bromoacetamido)naphthalene-1-carboxylic acid
- 8-(2-iodoacetamido)naphthalene-1-carboxylic acid
- 8-(2-fluoroacetamido)naphthalene-1-carboxylic acid
Uniqueness
8-(2-chloroacetamido)naphthalene-1-carboxylic acid is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
565180-47-4 |
|---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)



![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)
